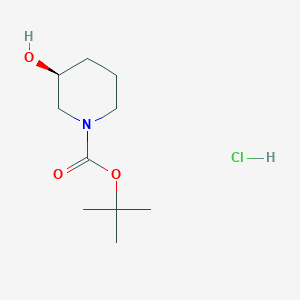
(S)-N-(tert-butoxycarbonyl)-3-hydroxypiperidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-(tert-butoxycarbonyl)-3-hydroxypiperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a tert-butoxycarbonyl protecting group. This compound is often used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The tert-butoxycarbonyl group serves as a protecting group for the amine functionality, making it a valuable intermediate in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(tert-butoxycarbonyl)-3-hydroxypiperidine hydrochloride typically involves the following steps:
Protection of the Piperidine Ring: The piperidine ring is first protected by introducing the tert-butoxycarbonyl group. This is usually achieved by reacting piperidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Hydroxylation: The protected piperidine is then hydroxylated to introduce the hydroxyl group at the desired position. This can be done using various oxidizing agents such as osmium tetroxide or potassium permanganate.
Formation of Hydrochloride Salt: Finally, the compound is converted into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to introduce the tert-butoxycarbonyl group into organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .
化学反应分析
Types of Reactions
(S)-N-(tert-butoxycarbonyl)-3-hydroxypiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it into other functional groups.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include osmium tetroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid for deprotection of the tert-butoxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
科学研究应用
(S)-N-(tert-butoxycarbonyl)-3-hydroxypiperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of (S)-N-(tert-butoxycarbonyl)-3-hydroxypiperidine hydrochloride involves its role as a protecting group for amines. The tert-butoxycarbonyl group stabilizes the amine functionality, allowing for selective reactions at other sites on the molecule. The protecting group can be removed under acidic conditions, such as with trifluoroacetic acid, to reveal the free amine .
相似化合物的比较
Similar Compounds
N-(tert-butoxycarbonyl)-piperidine: Similar in structure but lacks the hydroxyl group.
N-(tert-butoxycarbonyl)-3-hydroxypyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring.
N-(tert-butoxycarbonyl)-4-hydroxypiperidine: The hydroxyl group is positioned differently on the piperidine ring.
Uniqueness
(S)-N-(tert-butoxycarbonyl)-3-hydroxypiperidine hydrochloride is unique due to the specific positioning of the hydroxyl group and the presence of the tert-butoxycarbonyl protecting group. This combination allows for selective reactions and makes it a valuable intermediate in synthetic chemistry .
属性
分子式 |
C10H20ClNO3 |
|---|---|
分子量 |
237.72 g/mol |
IUPAC 名称 |
tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO3.ClH/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11;/h8,12H,4-7H2,1-3H3;1H/t8-;/m0./s1 |
InChI 键 |
LVJYLPYCXYODIL-QRPNPIFTSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)O.Cl |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















